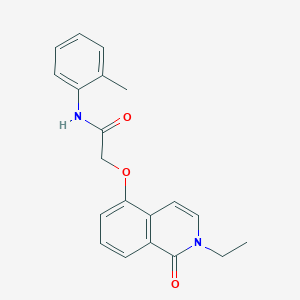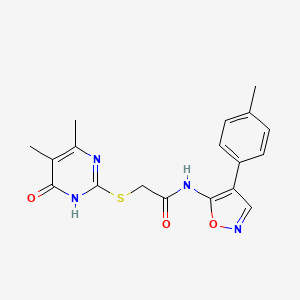![molecular formula C17H14N4O4 B2653977 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 891117-10-5](/img/structure/B2653977.png)
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is attached to a 2,5-dimethylphenyl group and a nitrobenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the oxadiazole ring and the various attached groups. The presence of the nitro group would likely make the compound quite reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the nitro group could affect the compound’s reactivity and stability .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study demonstrated the synthesis of benzoylnitrile oxides from dimethylphenacylsulfonium bromide, exploring the reactions and mechanisms leading to the formation of various derivatives, including 3,4-dibenzoyl-1,2,5-oxadiazole 2-oxide. These compounds are of interest due to their potential applications in materials science and medicinal chemistry (Otsuji et al., 1971).
Another research focused on the synthesis and spectroscopic and structural characterization of p-nitrobenzamide compounds. Using experimental techniques and density functional theory (DFT), the study provided insights into the molecular geometries and vibrational frequencies, contributing to a better understanding of the structural aspects of similar compounds (Arslan, Kazak, & Aydın, 2015).
Biological Applications
- Research into the synthesis, characterization, and biological screening of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol revealed significant antibacterial activity against both gram-negative and gram-positive bacteria. This highlights the potential of such compounds in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2013).
Luminescence Sensing
- The development of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks showcased their utility in luminescence sensing of benzaldehyde and related derivatives, underscoring the potential of oxadiazole compounds in the creation of sensitive and selective chemical sensors (Shi et al., 2015).
Catalysis
- Palladium(II) complexes involving oxadiazoline and ketoimine ligands were identified as highly efficient catalysts for Suzuki–Miyaura cross-coupling reactions in supercritical carbon dioxide, demonstrating the role of oxadiazole derivatives in enhancing the efficacy and environmental friendliness of catalytic processes (Fernandes et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-6-7-11(2)14(8-10)16-19-20-17(25-16)18-15(22)12-4-3-5-13(9-12)21(23)24/h3-9H,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFZWTAXGOZQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2653897.png)


![2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2653903.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2653904.png)
![Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/no-structure.png)



![3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2653912.png)


![Methyl 3,3-bis(4-fluorobenzyl)-2,4-dioxo-2,3,4,6,7,8,9,10-octahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2653917.png)